molecular formula C25H26N2O3S B341822 3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Cat. No.: B341822
M. Wt: 434.6 g/mol
InChI Key: NRQTYVOOHSEEAQ-UHFFFAOYSA-N
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Description

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a complex organic compound with the molecular formula C25H26N2O3S It is characterized by the presence of a benzylpiperidine moiety linked to a sulfonyl group, which is further connected to a phenylbenzamide structure

Preparation Methods

The synthesis of 3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which is then reacted with a sulfonyl chloride to form the sulfonyl derivative. This intermediate is subsequently coupled with N-phenylbenzamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Chemical Reactions Analysis

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can be compared with similar compounds such as:

    3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid: This compound shares the benzylpiperidine and sulfonyl groups but differs in the presence of a carboxylic acid instead of an amide.

    N-(4-benzylpiperidin-1-yl)-4-sulfanylbutanamide: Similar in structure, this compound has a sulfanyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.

    1-benzhydryl-sulfonyl-4-(3-benzylpiperidin-1-yl)piperidine: This compound features a benzhydryl group, which can influence its pharmacological profile and applications.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(26-23-11-5-2-6-12-23)22-10-7-13-24(19-22)31(29,30)27-16-14-21(15-17-27)18-20-8-3-1-4-9-20/h1-13,19,21H,14-18H2,(H,26,28)

InChI Key

NRQTYVOOHSEEAQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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